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molecular formula C13H8BrNO B1281643 2-(4-Bromo-phenyl)-benzooxazole CAS No. 3164-13-4

2-(4-Bromo-phenyl)-benzooxazole

Cat. No. B1281643
M. Wt: 274.11 g/mol
InChI Key: RBVHJNZMSBQFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859108B2

Procedure details

In a 300 mL three-neck flask, 5.5 g (20 mmol) of 2-(4-bromophenyl)benzoxazole was placed, and the air in the flask was replaced with nitrogen. Then, 120 mL of THF was added in the flask, and the mixture was cooled to −78° C. under nitrogen stream. After cooling, 13 mL (22 mmol) of 1.6 M n-butyllithium was dripped into the solution, and the mixture was stirred at the same temperature for 2 hours. After a certain period, 4.4 mL (40 mmol) of trimethyl borate was added to the solution, and the temperature was raised to room temperature, and then, the solution was stirred for 16 hours. After a certain period, 100 mL of 1 M hydrochloric acid was added to the solution, and stirred for 1 hour. An aqueous layer of the obtained mixture was extracted with ethyl acetate. The resulting extracted solution and the organic layer were combined and washed with saturated saline, and then dried with magnesium sulfate. The mixture was gravity filtered, and the obtained filtrate was condensed to give a solid. The solid was recrystallized with ethyl acetate/hexane, so that 3.3 g of target white powder was obtained in a yield of 69%.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]3[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=3[N:12]=2)=[CH:4][CH:3]=1.C([Li])CCC.[B:22](OC)([O:25]C)[O:23]C.Cl>C1COCC1>[O:9]1[C:10]2[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=2[N:12]=[C:8]1[C:5]1[CH:6]=[CH:7][C:2]([B:22]([OH:25])[OH:23])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C=1OC2=C(N1)C=CC=C2
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
4.4 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WAIT
Type
WAIT
Details
After a certain period
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to room temperature
STIRRING
Type
STIRRING
Details
the solution was stirred for 16 hours
Duration
16 h
WAIT
Type
WAIT
Details
After a certain period
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
An aqueous layer of the obtained mixture was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The resulting extracted solution
WASH
Type
WASH
Details
washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized with ethyl acetate/hexane, so that 3.3 g of target white powder
CUSTOM
Type
CUSTOM
Details
was obtained in a yield of 69%

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
O1C(=NC2=C1C=CC=C2)C2=CC=C(C=C2)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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